molecular formula C16H13ClO2 B3322238 [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate CAS No. 1428936-75-7

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate

Cat. No.: B3322238
CAS No.: 1428936-75-7
M. Wt: 272.72 g/mol
InChI Key: SFRVOKMRHPQYGE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is an organic compound with the molecular formula C16H13ClO2. It is a derivative of fluorenylmethanol and is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by its fluorenyl group, which provides stability and reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate can be synthesized through the reaction of fluorenylmethanol with phosgene or its derivatives. The reaction typically involves the following steps:

    Reaction with Phosgene: Fluorenylmethanol is reacted with phosgene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form fluorenylmethanol and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used to maintain anhydrous conditions.

Major Products Formed

    Fluorenylmethanol Derivatives: Substitution reactions typically yield fluorenylmethanol derivatives, which are useful intermediates in organic synthesis.

    Carbon Dioxide: Hydrolysis of the compound results in the formation of carbon dioxide as a byproduct.

Scientific Research Applications

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate has several applications in scientific research:

    Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis. The fluorenyl group provides stability and can be easily removed under mild conditions.

    Analytical Chemistry: The compound is used in the derivatization of amines for high-performance liquid chromatography (HPLC) and capillary electrophoresis, enhancing the detection and quantification of amino acids and other analytes.

    Bioconjugation: this compound is employed in the modification of biomolecules, facilitating the study of protein interactions and functions.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethyl chloroformate: Similar in structure and used for protecting amino groups in peptide synthesis.

    Benzyl chloroformate: Another protecting group for amino acids, but less stable compared to fluorenyl derivatives.

    tert-Butyloxycarbonyl chloride: Commonly used in peptide synthesis but requires harsher conditions for removal.

Uniqueness

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is unique due to its stability and ease of removal under mild conditions. The fluorenyl group provides steric hindrance, reducing the likelihood of side reactions and ensuring high purity of the final product.

Properties

IUPAC Name

[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRVOKMRHPQYGE-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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